

An In-Depth Technical Guide to Coumarin 343 X NHS Ester

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Compound of Interest

Compound Name: Coumarin 343 X NHS ester

Cat. No.: B606772

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For researchers, scientists, and drug development professionals, **Coumarin 343 X NHS ester** emerges as a pivotal tool in the fluorescent labeling of biomolecules. This blue-emitting fluorophore is particularly valued for its reactivity with primary amines, enabling the covalent attachment to proteins, antibodies, and other biological molecules. Its spectral properties also position it as an excellent Förster Resonance Energy Transfer (FRET) donor, particularly in conjunction with fluorescein (FAM) as an acceptor, facilitating the study of molecular interactions.

Core Properties and Specifications

Coumarin 343 X NHS ester is a derivative of the hydrophilic Coumarin 343 dye, engineered for enhanced utility in bioconjugation. The "X" in its name denotes an aminohexanoyl linker, a spacer that separates the fluorophore from the reactive N-hydroxysuccinimide (NHS) ester group. This linker is crucial as it improves the solubility of the dye and provides spatial separation between the fluorophore and the target molecule, which can help to minimize quenching and steric hindrance.^[1] The NHS ester group itself is a highly reactive functional group that readily forms stable amide bonds with primary amino groups on biomolecules in a pH-dependent manner.

Physicochemical and Spectroscopic Data

The quantitative data for **Coumarin 343 X NHS ester** are summarized in the tables below, providing a comprehensive overview of its characteristics.

Chemical Properties	
Molecular Formula	C ₂₆ H ₂₉ N ₃ O ₇ [1]
Molecular Weight	495.52 Da [1]
CAS Number	946123-12-2 [1]
Appearance	Yellow solid [1]
Solubility	Good in DMSO and DMF [1]
Photophysical Properties	
Excitation Maximum (λ _{ex})	437 nm [1]
Emission Maximum (λ _{em})	477 nm [1]
Molar Extinction Coefficient (ε)	39,000 M ⁻¹ cm ⁻¹ [1]
Fluorescence Quantum Yield (Φ)	0.63 [1]
Storage and Handling	
Storage Conditions	Store at -20°C in the dark, desiccated. [1]
Shipping Conditions	Shipped at room temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the use of **Coumarin 343 X NHS ester** in the labeling of proteins, specifically antibodies, which is a common application.

General Protocol for Antibody Labeling

This protocol is a general guideline for the covalent labeling of antibodies with **Coumarin 343 X NHS ester**. The optimal dye-to-antibody ratio may need to be determined empirically for specific applications.

Materials:

- Antibody of interest (in a buffer free of primary amines, such as PBS)
- **Coumarin 343 X NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3) solution, pH 8.3-8.5
- Purification column (e.g., gel filtration or size-exclusion chromatography)
- Phosphate-buffered saline (PBS)

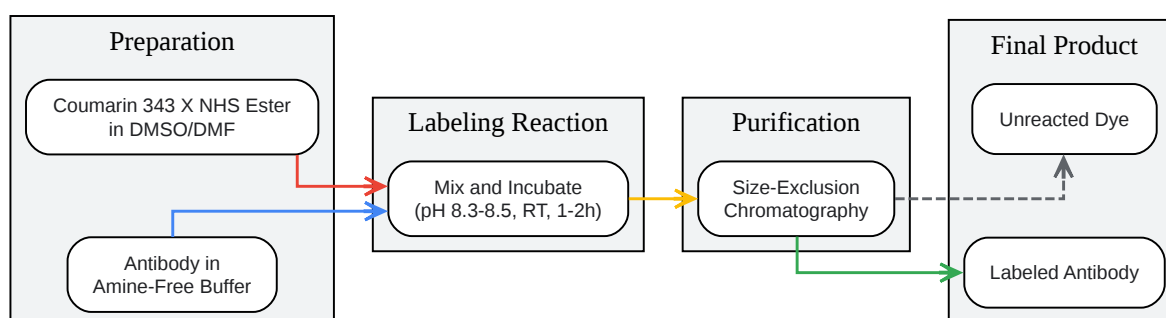
Procedure:

- Antibody Preparation:
 - Dissolve the antibody in a buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.
- Dye Preparation:
 - Allow the vial of **Coumarin 343 X NHS ester** to warm to room temperature before opening.
 - Prepare a stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 100 μL of solvent to make a 10 mg/mL stock solution.
- Labeling Reaction:
 - Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M NaHCO_3 .
 - Add the desired molar excess of the **Coumarin 343 X NHS ester** stock solution to the antibody solution. A molar excess of 8-12 fold is a common starting point for mono-labeling.

- Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye and hydrolysis byproducts using a purification column (e.g., a Sephadex G-25 column) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per antibody molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 437 nm (for the dye).

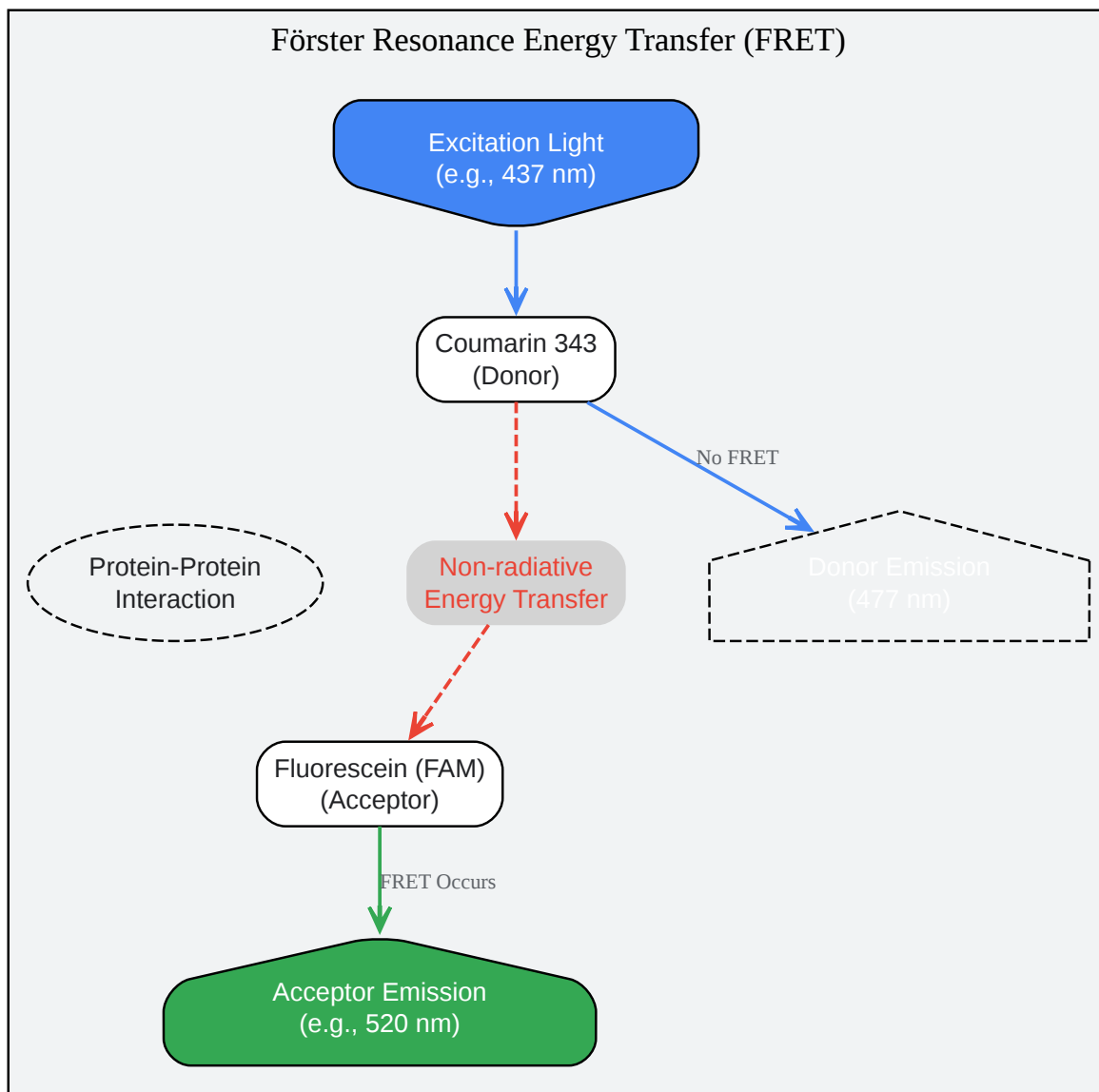
Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate key experimental workflows and principles related to the application of **Coumarin 343 X NHS ester**.



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Caption: Workflow for labeling an antibody with **Coumarin 343 X NHS ester**.



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Caption: Principle of FRET between Coumarin 343 and Fluorescein.

Applications in Research and Drug Development

Coumarin 343 X NHS ester is a versatile tool with numerous applications in biological research and drug development.

- **Immunofluorescence:** Labeled antibodies are widely used in immunofluorescence microscopy and flow cytometry to visualize and quantify specific target antigens in cells and tissues.
- **Protein Labeling:** The dye can be used to label a wide range of proteins to study their localization, trafficking, and dynamics within living cells.
- **FRET-Based Assays:** As a FRET donor for acceptors like fluorescein, it can be used to develop biosensors for detecting protein-protein interactions, conformational changes in proteins, and enzyme activity.^[1] These assays are valuable in high-throughput screening for drug discovery.
- **Microfluidics:** The parent compound, Coumarin 343, is a hydrophilic fluorescent probe suitable for use in microfluidic devices.^[2]

In conclusion, **Coumarin 343 X NHS ester** provides a robust and efficient means of fluorescently labeling biomolecules. Its favorable photophysical properties, coupled with its reactivity and the presence of a beneficial linker, make it an invaluable reagent for a wide range of applications in life sciences and drug development.

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